Okicamelliaside

Description

Contextualization within Natural Products Chemistry and Phytochemical Research

Okicamelliaside is a naturally occurring phenolic compound that has garnered significant interest within the fields of natural products chemistry and phytochemistry. It belongs to the class of ellagic acid glycosides, which are derivatives of ellagic acid, a polyphenol found in numerous fruits, nuts, and seeds. nih.govresearchgate.net The study of such compounds is a cornerstone of phytochemical research, which focuses on the vast array of chemical substances produced by plants. These natural products, also known as secondary metabolites, are a rich source of structurally diverse and biologically active molecules with potential applications in medicine and other areas. researchgate.net

The investigation of this compound is emblematic of the broader effort to identify and characterize novel bioactive compounds from botanical sources. researchgate.net It is found in the leaves and flowers of various species of the Camellia genus, including Camellia japonica and Camellia nitidissima. oup.commdpi.comamegroups.org The Camellia genus is renowned for its abundance of phenolic compounds, saponins, and polysaccharides, which contribute to its traditional use and ongoing scientific exploration for its health-beneficial properties. researchgate.netamegroups.cn Research into this compound and related compounds from Camellia species contributes to a deeper understanding of the chemical diversity of this genus and provides valuable insights into the structure-activity relationships of ellagic acid derivatives. amegroups.cn The presence of this compound in these plants highlights the importance of continued phytochemical screening of flora to uncover new chemical entities with unique biological activities.

Historical Perspective of Isolation and Initial Characterization from Camellia Species

The discovery and initial characterization of this compound were first reported in 2010 by a team of researchers led by Ken-ichi Onodera and Takeshi Yasumoto. nih.govoup.comtandfonline.com The compound was isolated from the leaves of Camellia japonica through a process guided by anti-degranulation assays. nih.govoup.com This bioassay-guided fractionation approach is a common strategy in natural product discovery, where extracts of a natural source are systematically separated, and the resulting fractions are tested for a specific biological activity to isolate the active constituent.

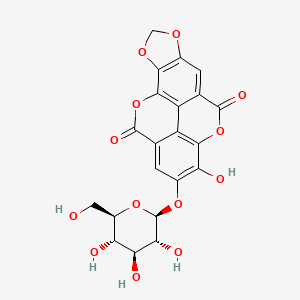

Upon isolation, the chemical structure of this compound was elucidated using a combination of spectroscopic and chemical methods. nih.govoup.com It was identified as 3,4-dioxoloellagic acid 4′-O-β-d-glucopyranoside. nih.govoup.commdpi.com This structure features an ellagic acid core modified with a methylenedioxy group and a β-D-glucopyranoside (glucose) unit attached at a specific position. nih.govoup.com

Initial biological characterization revealed this compound to be an extraordinarily potent inhibitor of degranulation in rat basophilic leukemia (RBL-2H3) cells. nih.govoup.com This finding was particularly noteworthy as its potency was reported to be approximately 12,000 times greater than that of ketotifen (B1218977) fumarate, a known antihistamine drug used as a positive control in these assays. nih.govoup.com This initial discovery spurred further research into its biological mechanisms and potential as a lead compound for the development of new therapeutic agents. tandfonline.comnih.gov Subsequent studies have also identified this compound in other Camellia species, such as Camellia nitidissima, and have further explored its biological activities, including its role as an inhibitor of the Hsp90-Cdc37 protein-protein interaction, which is relevant in cancer research. amegroups.cnrsc.orgnih.gov

Interactive Data Table: Initial Characterization of this compound

| Property | Description | Reference |

| Trivial Name | This compound | nih.govoup.com |

| Systematic Name | 3,4-dioxoloellagic acid 4′-O-β-d-glucopyranoside | nih.govoup.commdpi.com |

| Natural Source | Leaves of Camellia japonica, Camellia nitidissima | oup.commdpi.comamegroups.org |

| Year of Isolation | 2010 | oup.comtandfonline.com |

| Method of Isolation | Bioassay-guided fractionation (anti-degranulation) | nih.govoup.com |

| Initial Biological Activity | Potent anti-degranulation activity in RBL-2H3 cells | nih.govoup.com |

Interactive Data Table: Comparative Anti-Degranulation Activity

| Compound | IC₅₀ (Concentration for 50% inhibition) | Potency Relative to Ketotifen Fumarate | Reference |

| This compound | 14 nM | ~12,000 times more potent | oup.comnih.gov |

| Ketotifen Fumarate | 0.17 mM | 1 | nih.gov |

| Disodium Cromoglycate (DSCG) | 3 mM | - | nih.gov |

| Tranilast | >0.3 mM | - | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H16O13 |

|---|---|

Molecular Weight |

476.3 g/mol |

IUPAC Name |

12-hydroxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione |

InChI |

InChI=1S/C21H16O13/c22-3-9-12(23)14(25)15(26)21(32-9)31-7-1-5-10-11-6(19(27)33-17(10)13(7)24)2-8-16(30-4-29-8)18(11)34-20(5)28/h1-2,9,12,14-15,21-26H,3-4H2/t9-,12-,14+,15-,21-/m1/s1 |

InChI Key |

IDAFRNDKIRARME-OZJCBLQYSA-N |

Isomeric SMILES |

C1OC2=C(O1)C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)O3 |

Canonical SMILES |

C1OC2=C(O1)C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)OC6C(C(C(C(O6)CO)O)O)O)C(=O)O3 |

Synonyms |

okicamelliaside |

Origin of Product |

United States |

Isolation, Extraction, and Advanced Purification Methodologies

Natural Occurrence and Distribution within Camellia japonica and Camellia nitidissima Chi

Okicamelliaside was first identified and isolated from the leaves of Camellia japonica. mdpi.com Subsequent research has also confirmed its presence in the leaves of another species of the Theaceae family, Camellia nitidissima Chi, commonly known as the golden camellia. x-mol.net In C. nitidissima leaves, the concentration of this compound has been reported to range from 0.51% to 1.33% of the dry weight, indicating that these leaves are a significant natural source of the compound. ncsu.eduresearchgate.net The structure of this compound has been elucidated as 3,4-dioxoloellagic acid 4'-O-β-D-glucopyranoside. mdpi.com While present in both species, the leaves are the primary plant part where this compound is concentrated. mdpi.comncsu.edu

Advanced Extraction Techniques for this compound from Plant Material

The initial step in isolating this compound involves its extraction from the plant matrix. While traditional solvent extraction methods can be used, advanced techniques are often employed to enhance efficiency, reduce solvent consumption, and improve the quality of the extract. A crude extract of C. nitidissima leaves containing this compound can be prepared using a 60:40 (v/v) mixture of ethanol (B145695) and water.

Supercritical Fluid Extraction (SFE) is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.com For Camellia japonica leaves, SFE has been performed using supercritical CO₂ with ethanol as a co-solvent to increase the polarity and enhance the extraction of compounds. Typical conditions involve pressures around 200 bar and temperatures of about 40°C. SFE is advantageous due to the low critical temperature of CO₂, which prevents thermal degradation of sensitive compounds, and the fact that the solvent can be easily removed by depressurization, leaving a solvent-free extract. oup.com

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the matrix, facilitating the release of intracellular compounds and enhancing mass transfer. x-mol.net For the extraction of phenolic compounds from Camellia japonica flowers, UAE has been optimized using variables such as ultrasonic power, extraction time, and solvent composition. x-mol.net Optimal conditions for UAE have been reported as 62% amplitude for 8 minutes using a 39% acidified ethanol solution, yielding up to 56% of the extractable compounds. x-mol.net This technique is noted for its reduced extraction times and lower energy consumption compared to conventional methods. researchgate.net

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the moisture within the plant cells. This creates a rapid build-up of internal pressure, leading to the rupture of cell walls and the efficient release of target compounds into the solvent. x-mol.net MAE offers significantly shorter extraction times, reduced solvent usage, and often higher extraction yields compared to traditional techniques. mdpi.com A comparative study on Camellia japonica flowers demonstrated that MAE was more efficient than UAE, achieving extraction yields of up to 80%. x-mol.net The optimal conditions for MAE were found to be a high temperature of 180°C for a short duration of 5 minutes. x-mol.net

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures (50-200°C) and pressures (100-150 bar). These conditions keep the solvent in its liquid state above its boiling point, which enhances its solubility and diffusion rates, leading to more efficient and faster extractions. amegroups.org While specific studies on this compound using PLE are not prevalent, the technique has been successfully applied to extract other glycosides from plant materials. amegroups.org For instance, the extraction of polyphenols from other plant sources has been effectively achieved using hot pressurized water, demonstrating the potential of PLE as a green extraction alternative.

Supercritical Fluid Extraction and Ultrasound-Assisted Extraction

Chromatographic Strategies for Enhanced Purification and Enrichment

Following extraction, the crude extract contains a complex mixture of compounds. To isolate and enrich this compound, chromatographic techniques are essential.

Macroporous resin chromatography is a highly effective and scalable technique for the purification of phenolic compounds from plant extracts. mdpi.com These resins are synthetic polymers with a porous structure, a large surface area, and the ability to adsorb molecules based on properties like polarity and molecular size. mdpi.com For the purification of this compound from C. nitidissima leaf extracts, various macroporous resins have been evaluated, including HPD100, D101, DM130, AB-8, and NKA-9. mdpi.com Among these, the weakly polar AB-8 resin was identified as the most effective for adsorbing and desorbing this compound. mdpi.comx-mol.net This method has the potential to significantly increase the purity of this compound in the final product. mdpi.com

The efficiency of macroporous resin chromatography is dependent on several operational parameters. The adsorption kinetics for this compound on AB-8 resin have been shown to follow a pseudo-first-order model, indicating that the rate of adsorption is proportional to the number of available active sites on the resin. mdpi.com In contrast, studies on flavonoids from other plants have sometimes shown a better fit with a pseudo-second-order model, which suggests that the rate-limiting step may be chemisorption.

The process of purifying this compound using AB-8 resin has been systematically optimized. The key parameters and their optimal values are detailed in the table below.

Table 1: Optimized Parameters for the Purification of this compound using AB-8 Macroporous Resin

| Parameter | Optimal Condition | Finding |

|---|---|---|

| Adsorption Time | 30 minutes | Sufficient time for the compound to bind to the resin. mdpi.comresearchgate.net |

| Sample Concentration | 2.5 mg/mL | The optimal concentration of the crude extract for loading onto the column. mdpi.comresearchgate.net |

| Desorption Solvent | 60% Ethanol Solution | The ideal solvent concentration to effectively elute the bound this compound. mdpi.comresearchgate.net |

| Desorption Volume | 2.1 times the column volume | The required volume of eluent to recover the purified compound. mdpi.comresearchgate.net |

By applying these optimized conditions, a crude extract initially containing 48.51 (±0.56) mg/g of this compound was enriched to a final product containing 290.82 (±2.17) mg/g, representing a 6.0-fold increase in purity. mdpi.comresearchgate.net This demonstrates the efficacy of using optimized macroporous resin chromatography for the large-scale purification of this compound.

Adsorption/Desorption Chromatography Utilizing Macroporous Resins

Cutting-Edge Analytical Methodologies for Purity Assessment and Quantification

The rigorous characterization of novel chemical compounds is foundational to understanding their properties and potential applications. For a natural product like this compound, assessing its purity and quantifying its presence in complex mixtures requires sophisticated analytical techniques. Modern analytical chemistry offers powerful tools that provide high sensitivity, selectivity, and resolution, which are essential for distinguishing and accurately measuring structurally similar compounds within a biological matrix. These methodologies are critical not only for confirming the identity of a compound but also for establishing a standardized profile for quality control and further research. The combination of chromatographic separation with advanced detection technologies represents the pinnacle of current analytical capabilities for the analysis of phytochemicals.

Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Profiling

Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a premier analytical technique for the separation, identification, and quantification of chemical compounds in complex samples. researchgate.net The methodology leverages the high resolving power of UHPLC, which employs columns packed with sub-2 µm particles, generating significantly higher efficiency, speed, and resolution compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.netmeasurlabs.com When coupled with a mass spectrometer, which measures the mass-to-charge ratio of ionized molecules, the technique offers exceptional sensitivity and selectivity. nih.gov

In the context of purity assessment for a compound like this compound, UHPLC-MS serves as an orthogonal method to other analytical techniques, providing an independent verification of purity. nih.gov The process involves developing a separation method that can resolve the target compound from any impurities, such as structural analogs, isomers, or residual solvents. The high resolution of UHPLC is particularly adept at separating structurally-related impurities that might otherwise co-elute. researchgate.net

Following separation, the eluent is introduced into the mass spectrometer. The instrument provides precise mass measurements, which are invaluable for confirming the identity of the primary compound and for the tentative identification of unknown impurities based on their mass fragmentation patterns. researchgate.net For quantification, a UHPLC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is often developed. This approach is highly specific and sensitive, allowing for the accurate measurement of the compound's concentration over a wide dynamic range, with limits of quantification often reaching the nanogram-per-milliliter (ng/mL) level. nih.govmdpi.com The validity of such a method is typically confirmed for parameters including linearity, accuracy, precision, and stability to ensure reliable results. nih.gov

Table 1: Typical Parameters for UHPLC-MS Analysis

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Chromatography System | UHPLC System (e.g., Vanquish, Shimadzu LC-20AT) | Provides high-pressure pumping for efficient separation with sub-2 µm particle columns. nih.govnih.gov |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Separates compounds based on hydrophobicity; small particle size enhances resolution. nih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol (B129727) with 0.1% Formic Acid | Acid modifier improves peak shape and ionization efficiency; gradient elution separates a wide range of polarities. nih.gov |

| Flow Rate | 0.3 - 0.7 mL/min | Optimized for small particle columns to maintain high efficiency. nih.gov |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | QqQ is used for targeted quantification (MRM), while Q-TOF provides high-resolution data for identification and profiling. researchgate.netnih.gov |

| Ionization Source | Heated Electrospray Ionization (HESI) | Efficiently ionizes a wide range of compounds, including polar molecules like glycosides. nih.gov |

| Scan Mode | Full MS / dd-MS2 (for profiling) MRM (for quantification) | Full scan provides an overview of all ions, while data-dependent MS/MS fragments key ions for identification. MRM offers sensitive and specific quantification. nih.govnih.gov |

High-Performance Liquid Chromatography with UV-Fluorescence Detection (HPLC-UV-FLD) and Molecular Networking

A novel, integrated approach combining High-Performance Liquid Chromatography with UV-Fluorescence Detection (HPLC-UV-FLD) and molecular networking has been successfully utilized to identify and characterize trace active ingredients from natural products, leading to the discovery of this compound. nih.govresearchgate.net This methodology is particularly powerful for linking chemical structures with specific biological activities, such as antioxidant capacity. nih.gov

The process begins with the separation of a complex extract, for instance from Camellia nitidissima Chi, using an HPLC system. nih.govresearchgate.net The separated compounds are first passed through a UV detector for standard chromatographic profiling. Subsequently, the eluent is directed to a post-column derivatization system where it reacts with reagents that induce fluorescence in the presence of antioxidant compounds. The resulting fluorescence is measured by a Fluorescence Detector (FLD), allowing for the specific screening of antioxidants within the mixture. nih.gov

To identify the compounds responsible for the antioxidant activity, the mass spectrometry data from the extract is used to create a molecular network. nih.gov Molecular networking, often performed on platforms like the Global Natural Products Social Molecular Networking (GNPS), clusters molecules based on the similarity of their tandem mass spectrometry (MS/MS) fragmentation patterns. uq.edu.aumdpi.com In this network, nodes represent individual molecules, and the connections (edges) between them indicate structural similarity. By mapping the known antioxidant compounds identified by the HPLC-UV-FLD analysis (such as gallic acid and catechin) onto the molecular network, researchers can explore adjacent nodes that represent structurally related, and potentially novel, active compounds. nih.govresearchgate.net It was through this integrated analysis of activity and structural correlation that this compound was suggested as a new antioxidant and subsequently isolated and evaluated. nih.govresearchgate.net

Table 2: Analytical Methodologies for this compound Identification

| Parameter | Specification from Published Research nih.gov | Purpose |

|---|---|---|

| Chromatography System | HPLC System | Separation of phytochemicals from the Camellia nitidissima Chi extract. |

| Detection 1 | UV Detector | General profiling of the separated compounds. |

| Detection 2 | Fluorescence Detector (FLD) with Post-column Derivatization | Specifically screens for and detects compounds with antioxidant activity. |

| Structural Analysis | Mass Spectrometry (MS) data for Molecular Networking | Establishes connections between compounds based on structural similarity via MS/MS fragmentation patterns. nih.gov |

| Key Finding | Identification of this compound | The combination of activity-based screening (HPLC-UV-FLD) and structural correlation (molecular networking) pinpointed this compound as a novel antioxidant. nih.govresearchgate.net |

Chemical Synthesis and Structural Modification Strategies

Total Synthesis of Okicamelliaside: Regioselective Approaches

The total synthesis of this compound hinges on controlling the reactivity of the four phenolic hydroxyl groups on the ellagic acid scaffold to ensure the glycosyl group is attached at the correct position (C-4'). tandfonline.com The highly crystalline nature of ellagic acid and its derivatives, which results in low solubility in many organic solvents, adds another layer of difficulty to its chemical manipulation. tandfonline.comnih.gov

A key strategy in the total synthesis of this compound involves the judicious use of protecting groups to mask certain hydroxyl groups while leaving the target hydroxyl group free for glycosylation. tandfonline.comnih.gov This approach is fundamental to achieving regioselectivity. numberanalytics.compressbooks.puborganic-chemistry.org The complementary use of triisopropylsilyl (TIPS) and methoxyethoxymethyl (MEM) has proven effective. tandfonline.comnih.gov

The lipophilic nature of the TIPS group serves a dual purpose: it enhances the solubility of the ellagic acid intermediates in organic solvents and selectively protects the hydroxyl groups. tandfonline.com The synthesis typically begins by treating ellagic acid with TIPS chloride to protect all four hydroxyl groups, forming a tetrakis(TIPS) ether. tandfonline.com This intermediate is significantly more soluble and easier to handle. tandfonline.com

Subsequently, selective deprotection and reprotection steps are employed to differentiate the hydroxyl groups. For instance, the greater reactivity at the C-3 and C-3' positions can be exploited. tandfonline.com A carefully controlled deprotection using tetra-n-butylammonium fluoride (B91410) (TBAF) can remove two TIPS groups, which are then immediately protected with MEM groups. tandfonline.com This sequence ultimately leads to a key intermediate where only the C-4 and C-4' hydroxyls are free, setting the stage for the crucial glycosylation step. tandfonline.com A final chemoselective deprotection of the remaining TIPS groups yields the desired glycosyl acceptor, ready for coupling with a glucose donor. tandfonline.com

Table 1: Protective Group Strategy in this compound Synthesis tandfonline.com

| Step | Reagent(s) | Purpose | Outcome |

|---|---|---|---|

| Protection | TIPSCl, imidazole, DMAP | Protect all four hydroxyl groups, increase solubility. | 3,3',4,4'-Tetrakis-O-triisopropylsilylellagic acid. |

| Selective Deprotection | TBAF, MS 4A | Remove TIPS groups at the more reactive C-3 and C-3' positions. | Intermediate with free hydroxyls at C-3 and C-3'. |

| Differential Protection | MEMCl, Cs₂CO₃ | Protect the newly freed C-3 and C-3' hydroxyls. | Intermediate with TIPS at C-4/4' and MEM at C-3/3'. |

| Final Deprotection | TBAF | Remove TIPS groups at C-4 and C-4' to generate the glycosyl acceptor. | Glycosyl acceptor with free hydroxyls at C-4 and C-4'. |

TIPSCl: Triisopropylsilyl chloride, DMAP: 4-N,N-dimethylaminopyridine, TBAF: Tetra-n-butylammonium fluoride, MS 4A: Molecular Sieves 4Å, MEMCl: Methoxyethoxymethyl chloride, Cs₂CO₃: Caesium carbonate.

A primary goal in process chemistry is the development of synthetic routes that are not only efficient but also scalable, safe, and cost-effective for potential large-scale production. gist.ac.krbeilstein-journals.org The reported synthesis of this compound was designed to be a reliable and scalable route. tandfonline.com By overcoming the key challenges of regioselectivity and solubility through the strategic use of TIPS and MEM protective groups, a feasible pathway was established. tandfonline.com The synthesis proceeds through a series of well-controlled steps, including protection, selective deprotection, glycosylation, and final deprotection to yield the target molecule. tandfonline.com The procedures have been optimized to avoid the formation of unwanted byproducts and to allow for the preparation of gram quantities, indicating good scalability. tandfonline.comcopernicus.org

Strategic Application of Protective Groups (e.g., Triisopropylsilyl, Methoxyethoxymethyl) for Regioselectivity and Reactivity

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of a natural product is a common strategy to explore structure-activity relationships and potentially discover compounds with improved properties. nih.govacs.org

The synthesis of various ellagic acid glycosides and derivatives serves as a platform for generating structural analogues of this compound. nih.gov One approach involves an Ullmann coupling reaction to form the biaryl core of ellagic acid from a substituted methyl gallate precursor. nih.gov This is followed by glycosylation and subsequent modifications. This route allows for the introduction of different sugar moieties (e.g., xylose, rhamnose) or modifications on the ellagic acid backbone itself, leading to a diverse range of analogues. nih.govresearchgate.netnih.gov For example, the synthesis of 4-(4''-O-acetyl-alpha-rhamnopyranosyl)ellagic acid was achieved through the glycosylation of 3,3'-di-O-benzylellagic acid. researchgate.net These synthetic efforts are crucial for evaluating how different structural features influence biological activity. nih.gov

Table 2: Examples of Synthesized Ellagic Acid Glycoside Analogues

| Analogue Name/Description | Key Synthetic Step/Precursor | Reference |

|---|---|---|

| 4-(4''-O-acetyl-alpha-rhamnopyranosyl)ellagic acid | Glycosylation of 3,3'-di-O-benzylellagic acid with a rhamnose donor | researchgate.net |

| Ellagic acid xyloside | Glycosylation of a protected ellagic acid derivative | researchgate.net |

| 3'-O-methylellagic acid 4-O-beta-D-glucopyranoside | Isolation from natural sources and structural elucidation | researchgate.net |

As an alternative to complex chemical synthesis, enzymatic methods offer a more direct route to glycosides. japsonline.com Glucansucrases, such as those from Leuconostoc mesenteroides, have been successfully used for the transglucosylation of ellagic acid. nih.govresearchgate.netdntb.gov.ua In this process, the enzyme transfers a glucose unit from a donor substrate like sucrose (B13894) directly onto the ellagic acid molecule. nih.gov This method has been used to produce ellagic acid glucoside with a yield of 69% under optimized conditions. nih.govdntb.gov.ua

A key advantage of enzymatic synthesis is the potential for improved properties of the resulting glucosides. For instance, the enzymatically synthesized ellagic acid glucoside demonstrated significantly improved water solubility compared to the parent ellagic acid. nih.govresearchgate.netresearchgate.net This approach, while producing related glucosides rather than this compound itself, provides valuable functional comparisons and highlights the potential of biocatalysis in generating bioactive molecules with enhanced characteristics. nih.govnih.govnih.gov Glycosyltransferases (GTs) from plants like strawberry and raspberry, which naturally produce ellagitannins, have also been identified and characterized, further expanding the biocatalytic toolbox for producing these compounds. nih.govnih.govresearchgate.net

Mechanistic Elucidation of Biological Activities: Preclinical Investigations

Anti-Allergic and Anti-Inflammatory Mechanisms

Okicamelliaside has been identified as a potent inhibitor of immediate-type allergic reactions. nih.gov Its mechanisms of action have been investigated using various in vitro and in vivo models, revealing a multi-faceted approach to dampening the allergic cascade.

A key event in the immediate-type allergic response is the degranulation of mast cells, which releases a host of inflammatory mediators. tandfonline.comtandfonline.com this compound has shown remarkable inhibitory effects on this process. In studies utilizing rat basophilic leukemia (RBL-2H3) cells, a widely used model for mast cell degranulation, this compound demonstrated potent, dose-dependent inhibition of antigen-induced degranulation. nih.govcellosaurus.org

The potency of this compound in this regard is notably high. Research has determined its half-maximal inhibitory concentration (IC50) for the degranulation of RBL-2H3 cells to be 14 nM. nih.gov This indicates a significantly stronger inhibitory effect compared to established anti-allergic drugs. nih.gov

Table 1: Comparative IC50 Values for Degranulation Inhibition in RBL-2H3 Cells

| Compound | IC50 Value |

|---|---|

| This compound | 14 nM |

| This compound Aglycon | 3 µM |

| Ketotifen (B1218977) Fumarate | 0.17 mM |

| Disodium Cromoglycate (DSCG) | 3 mM |

| Tranilast | >0.3 mM |

Data sourced from Kuba-Miyara et al., 2012. nih.gov

The influx of extracellular calcium ions (Ca2+) into the mast cell is a critical signaling event that precedes degranulation. researchgate.netnih.gov this compound has been shown to effectively modulate this process. In antigen-stimulated RBL-2H3 cells, treatment with this compound and its aglycon resulted in a significant inhibition of the rise in intracellular Ca2+ levels at all tested concentrations. nih.gov This suggests that a key part of this compound's anti-allergic action is its ability to interfere with the calcium signaling that is essential for mast cell activation.

To further elucidate the mechanism behind the inhibition of calcium influx, researchers have investigated the effect of this compound on upstream signaling molecules. The activation of spleen tyrosine kinase (Syk) and phospholipase Cγ-1 (PLCγ-1) are crucial steps in the signaling cascade that leads to calcium mobilization and subsequent degranulation. researchgate.netnih.gov

Studies have demonstrated that this compound and its aglycon inhibit the antigen-induced phosphorylation of both Syk at tyrosines 525/526 and PLCγ-1 at tyrosines 783 and serine 1248. nih.govcellsignal.com By preventing the phosphorylation and thereby the activation of these key signaling proteins, this compound effectively blocks the downstream signaling pathway that leads to Ca2+ elevation and mast cell degranulation. tandfonline.com

Beyond its immediate effects on degranulation, this compound also influences the expression of genes involved in the broader allergic inflammatory response. DNA microarray screening has revealed that this compound inhibits the expression of several pro-inflammatory cytokines, including interleukin-4 (IL-4) and interleukin-13 (IL-13). nih.gov These cytokines are central to the pathology of allergic diseases, promoting Th2 cell differentiation and immunoglobulin E (IgE) production. mdpi.comfrontiersin.orgfrontiersin.orgnih.gov

Furthermore, this compound was found to inhibit the expression of prostaglandin-endoperoxidase 2, indicating a broader suppressive effect on allergic inflammation. nih.gov This suggests that this compound not only mitigates the acute symptoms of allergy but may also temper the underlying inflammatory conditions.

The anti-allergic efficacy of this compound has been confirmed in in vivo preclinical models. The passive cutaneous anaphylaxis (PCA) model in mice is a standard method for evaluating local allergic reactions. criver.com In this model, this compound demonstrated a significant inhibitory effect on vascular hyperpermeability, a key feature of the allergic response. nih.gov

This inhibition was observed with both intraperitoneal and oral administration, highlighting its potential for systemic efficacy. nih.govresearchgate.net A single intraperitoneal injection at 10 mg/kg and oral administration at 5 mg/kg for 7 days both resulted in significant suppression of the PCA reaction. nih.gov These findings underscore the potential of this compound to alleviate the symptoms of immediate-type allergies in a whole-organism context.

Regulation of Pro-inflammatory Cytokine and Mediator Expression (e.g., IL-4, IL-13, Prostaglandin-Endoperoxidase 2)

Anti-Tumor and Oncological Target Mechanisms

In addition to its anti-allergic properties, recent research has uncovered the potential of this compound as an anti-tumor agent. mdpi.comresearchgate.net Its mechanism of action in this context appears to be distinct from its anti-inflammatory pathways, focusing on the disruption of key protein interactions essential for cancer cell survival and proliferation.

Chemical proteomics and protein-drug interaction studies have identified Heat shock protein 90 (HSP90) as a primary target of this compound. nih.govnih.gov HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins involved in cell growth, proliferation, and survival. nih.gov

This compound has been shown to bind to HSP90 with a strong affinity (KD = 6.45 μM). nih.govnih.gov Molecular dynamics simulations and mutation analysis have revealed that this compound competitively binds to the N-terminal chaperone pocket of HSP90, specifically at the key Glu-47 site. nih.gov This is the binding site for the co-chaperone CDC37. nih.govptglab.com

By occupying this site, this compound disrupts the crucial protein-protein interaction between HSP90 and CDC37. nih.govnih.gov This disruption selectively affects the stability and function of downstream kinase client proteins of HSP90 that are dependent on the HSP90-CDC37 complex for their maturation and activity. nih.gov These client proteins include CDK4, P-AKT473, and P-ERK1/2, all of which are pivotal in cancer cell signaling pathways. nih.govnih.gov The inhibition of these pathways ultimately leads to anti-tumor effects, as demonstrated in A549 lung cancer cells. nih.gov Furthermore, tumor xenograft experiments have confirmed the anti-tumor activity of this compound in vivo. nih.govnih.gov

Interaction with Heat Shock Protein 90 (HSP90) Chaperone System

This compound has been identified as a novel inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer development and progression. nih.govnih.govnih.gov Unlike traditional HSP90 inhibitors that target the ATPase activity of the protein, this compound exhibits a distinct mechanism of action. nih.govrsc.org It specifically targets the N-terminal chaperone pocket of HSP90, a region critical for the interaction with its co-chaperone, Cell Division Cycle 37 (CDC37). nih.govresearchgate.netnih.gov This interaction is vital for the maturation and stabilization of a significant portion of the kinome, including many oncogenic kinases. nih.govencyclopedia.pub

Disruption of Heat Shock Protein 90 – Cell Division Cycle 37 (HSP90-CDC37) Protein-Protein Interaction

A key aspect of this compound's mechanism is its ability to disrupt the protein-protein interaction (PPI) between HSP90 and CDC37. nih.govresearchgate.netnih.gov CDC37 acts as a specialized adaptor, recruiting kinase clients to the HSP90 chaperone machinery for proper folding and activation. nih.govptglab.com By interfering with this interaction, this compound selectively impedes the maturation of these kinase clients, a strategy that offers potential for greater therapeutic specificity and reduced toxicity compared to broad-spectrum HSP90 ATPase inhibitors. nih.govnih.gov This disruption has been demonstrated to reduce the binding energy (ΔGbind) of the HSP90-CDC37 complex. nih.govresearchgate.net

Identification and Characterization of Specific Binding Sites (e.g., N-terminal Chaperone Pocket, Glu-47 Residue)

Molecular dynamics simulations and mutation analyses have pinpointed the specific binding site of this compound within the N-terminal domain of HSP90. nih.govresearchgate.netnih.gov It competitively binds to a key residue, Glutamate-47 (Glu-47), located in the N-terminal chaperone pocket. nih.govresearchgate.netnih.govrsc.org This site is a critical determinant for the interaction between HSP90 and CDC37. researchgate.netnih.govrsc.org The binding affinity (KD) of this compound to HSP90 has been determined to be 6.45 μM. nih.govresearchgate.netnih.gov Studies using mutants, such as the E47A mutant, have confirmed the significance of this residue in the binding of this compound. nih.gov

Selective Modulation of Downstream Protein Kinase Client Proteins (e.g., CDK4, AKT, ERK1/2 Phosphorylation)

By disrupting the HSP90-CDC37 interaction, this compound selectively affects the downstream signaling pathways regulated by HSP90's kinase clients. nih.govresearchgate.netnih.gov Preclinical studies have shown that treatment with this compound leads to a dose-dependent downregulation of the phosphorylation levels of key protein kinases such as Cyclin-Dependent Kinase 4 (CDK4), Protein Kinase B (AKT), and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). nih.govresearchgate.netnih.govpatsnap.com This selective inhibition of kinase client phosphorylation, without affecting non-kinase clients, further distinguishes its mechanism from that of classic HSP90 inhibitors. nih.govnih.gov

| Downstream Effect | Observation | Cell Line/Model |

| CDK4 Levels | Significantly reduced | A549 cells, Tumor tissues |

| AKT Phosphorylation (p-AKT473) | Selectively inhibited | A549 cells, Tumor tissues |

| ERK1/2 Phosphorylation (p-ERK1/2) | Selectively inhibited | A549 cells, Tumor tissues |

Cellular Effects on Cancer Cell Lines: Inhibition of Proliferation, Migration, and Induction of Apoptosis (e.g., HELA, HEPG2, A549 cells)

In vitro studies have demonstrated the anti-cancer effects of this compound across various cancer cell lines. It has been shown to inhibit the proliferation and viability of HeLa, HepG2, and A549 tumor cells in a time- and concentration-dependent manner. nih.gov For instance, the half-maximal inhibitory concentration (IC50) of this compound on A549 cells was approximately 22.7 μM after 72 hours of treatment. nih.govnih.gov Furthermore, this compound has been observed to reduce the migration of cancer cells and induce apoptosis. nih.gov In A549 cells, treatment with 40 μM this compound for 24 hours led to a significant increase in the apoptosis rate. nih.gov

| Cell Line | Effect of this compound |

| HeLa | Inhibition of proliferation |

| HepG2 | Inhibition of proliferation |

| A549 | Inhibition of proliferation, migration, and induction of apoptosis |

In Vivo Preclinical Models of Tumor Growth Inhibition (e.g., Tumor Xenografts)

The antitumor activity of this compound has also been evaluated in in vivo preclinical models. nih.govresearchgate.net In tumor xenograft experiments using A549-LUC cells, administration of this compound resulted in a significant, dose-dependent inhibition of tumor growth. nih.gov These findings from in vivo models provide further evidence for the potential of this compound as an antitumor agent. nih.govresearchgate.net

Antioxidant Activity and Oxidative Stress Modulation

While the primary focus of recent research has been on its anti-cancer properties via HSP90 inhibition, some studies suggest that compounds structurally related to this compound, such as ellagic acid, possess antioxidant properties. mdpi.comoncotarget.com Antioxidants play a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS). mdpi.commdpi.com Oxidative stress is implicated in the pathophysiology of various diseases, including cancer. mdpi.com The potential of this compound to modulate oxidative stress and its interplay with its anti-cancer activities warrants further investigation.

Free Radical Scavenging Capabilities

This compound has been identified as a novel antioxidant compound. semanticscholar.orgresearchgate.net Preclinical investigations have focused on its ability to neutralize various reactive oxygen species (ROS), a key mechanism in mitigating oxidative stress. Studies have utilized extracts from plants known to contain this compound, such as Camellia nitidissima and Camellia japonica, to evaluate these properties.

Research on water extracts from Camellia nitidissima leaves, in which this compound is a relatively abundant component, demonstrated significant free radical scavenging activity. amegroups.cn The extract was shown to scavenge hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O2•−) in a dose-dependent manner. amegroups.cn Notably, at a concentration of 1.25 mg/mL, the extract completely scavenged the superoxide anion radical. amegroups.cn

The antioxidant potential has also been assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A polar methanol (B129727) extract containing this compound exhibited potent antioxidant activity in the DPPH assay. dntb.gov.uanih.gov While many studies use extracts, the collective evidence points towards the contribution of constituent compounds like this compound to the observed free radical scavenging effects. arvojournals.orgresearchgate.netmdpi.com The general mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl groups present in the molecule to stabilize free radicals. nih.gov

Table 1: Free Radical Scavenging Activity of Extracts Containing this compound

| Extract Source | Radical Scavenged | Key Finding | Reference |

|---|---|---|---|

| Water extract of Camellia nitidissima leaves | Superoxide anion (O2•−) | Completely scavenged at 1.25 mg/mL | amegroups.cn |

| Water extract of Camellia nitidissima leaves | Hydroxyl (•OH) | Dose-dependent scavenging activity | amegroups.cn |

| Polar Methanol-Extract (MeOH-E) | DPPH Radical | Showed high scavenging activity | dntb.gov.uanih.gov |

Enzymatic Protection against Oxidative Damage

The role of this compound in modulating endogenous antioxidant enzymes presents a complex picture based on current preclinical data. Antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) are crucial for cellular defense against oxidative damage. irbis-nbuv.gov.ua

Several studies investigating the components of Camellia nitidissima flowers reported that a combination of compounds, including this compound, gallic acid, catechin, and salicylic (B10762653) acid, led to a reduction in the activity of both SOD and CAT in 293T cells in a concentration-dependent manner. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Conversely, other studies using extracts from Camellia nitidissima leaves, which also contain this compound, demonstrated a protective effect on different cell lines through the enhancement of these enzymatic activities. For instance, an extract was shown to protect HepG2 liver cells from hydrogen peroxide (H₂O₂)-induced oxidative damage by increasing SOD activity. amegroups.orgamegroups.cn Similarly, a leaf extract was found to alleviate H₂O₂-induced oxidative stress in human neuroblastoma (SH-SY5Y) cells by significantly increasing the activities of both SOD and CAT. x-mol.net These seemingly contradictory findings highlight the complexity of cellular responses, which can be influenced by the specific cell type, the experimental conditions, and the presence of other bioactive compounds in the extracts.

Table 2: Effects of this compound and Containing Extracts on Antioxidant Enzymes

| Test Substance | Cell Line | Enzyme | Observed Effect | Reference |

|---|---|---|---|---|

| This compound (in combination with other compounds) | 293T cells | Superoxide Dismutase (SOD) | Reduced activity | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| This compound (in combination with other compounds) | 293T cells | Catalase (CAT) | Reduced activity | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| C. nitidissima leaf extract | HepG2 cells | Superoxide Dismutase (SOD) | Increased activity | amegroups.orgamegroups.cn |

| C. nitidissima leaf extract | SH-SY5Y cells | Superoxide Dismutase (SOD) | Increased activity | x-mol.net |

| C. nitidissima leaf extract | SH-SY5Y cells | Catalase (CAT) | Increased activity | x-mol.net |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidating Key Pharmacophoric Features for Diverse Bioactivities

Okicamelliaside has demonstrated a range of biological effects, primarily potent anti-degranulation and antitumor activities. The key to these diverse functions lies in its distinct molecular structure, which presents several pharmacophoric features—the essential steric and electronic characteristics that govern its interaction with biological targets.

The foundational structure of this compound is its aglycone, ellagic acid , a polyphenolic dilactone. This core provides a rigid, planar scaffold with multiple hydroxyl groups that can act as hydrogen bond donors and acceptors. nih.gov However, the most critical feature for its specific bioactivities is the attachment of a glucose moiety. This glycosylation significantly alters the molecule's properties and interactions.

In the context of its antitumor effects, this compound has been identified as a novel inhibitor of Heat Shock Protein 90 (HSP90). nih.govnih.gov Its primary pharmacophoric feature in this role is its ability to selectively target the N-terminal chaperone pocket of HSP90. nih.gov Specifically, research has pinpointed that this compound competes for the binding of the co-chaperone CDC37 at the Glu-47 site of HSP90. nih.gov This targeted disruption of the HSP90-CDC37 protein-protein interaction (PPI) is a key element of its mechanism, distinguishing it from many other HSP90 inhibitors that target the ATP binding site. nih.govnih.gov

The key pharmacophoric features of this compound can be summarized as:

The rigid, polycyclic ellagic acid backbone.

Multiple hydroxyl groups capable of forming hydrogen bonds.

The strategically positioned glucose unit that enhances binding affinity and specificity for certain targets.

The specific conformation that allows it to fit into the N-terminal pocket of HSP90 and interact with key residues like Glu-47. nih.gov

These features contribute to its potent anti-degranulation activity as well, where it has been shown to be extraordinarily potent in inhibiting the degranulation of basophils, a key event in immediate-type allergic reactions. nih.govresearchgate.net This dual activity highlights how the specific arrangement of functional groups in this compound allows it to interact effectively with multiple, distinct biological targets.

| Bioactivity | Molecular Target/Mechanism | Key Pharmacophoric Interaction | Binding Affinity (KD) |

|---|---|---|---|

| Antitumor | Disruption of HSP90-CDC37 protein-protein interaction. nih.govnih.gov | Binds to the N-terminal chaperone pocket of HSP90, competing at the Glu-47 site. nih.gov | 6.45 μM nih.gov |

| Anti-degranulation | Inhibition of antigen-induced Ca2+ elevation and phosphorylation of Syk and PLCγ-1. nih.gov | Not fully elucidated, but glycosylation is key for high potency. nih.gov | Not Applicable |

Comparative Analysis of this compound and its Aglycone in Biological Contexts

The significance of the glucose moiety in this compound's structure is starkly illustrated when its biological activity is compared to that of its aglycone, ellagic acid. While ellagic acid itself possesses a wide range of biological properties, including antioxidant and anti-proliferative effects, the addition of the sugar molecule in this compound can dramatically enhance its potency in specific contexts. nih.govmdpi.com

A prime example is in the inhibition of mast cell degranulation. Studies have shown this compound to be profoundly more potent than its aglycone. nih.govresearchgate.net This suggests that the glucose unit is not merely a passive addition but plays a crucial role in the molecule's interaction with its target, possibly by enhancing solubility, altering cell permeability, or providing additional contact points for binding, leading to a much stronger inhibitory effect. nih.gov

| Compound | Structure | IC50 (RBL-2H3 cells) | Relative Potency |

|---|---|---|---|

| This compound | Ellagic acid glucoside | 14 nM nih.govresearchgate.net | ~214x more potent than aglycone |

| Ellagic Acid (Aglycone) | Polyphenolic dilactone | 3 µM nih.govresearchgate.net | Base |

While ellagic acid has been investigated as an inhibitor of various protein kinases, its specific activity against the HSP90-CDC37 interaction is not as clearly defined as that of this compound. drugbank.com The identification of this compound as a potent and selective disruptor of this specific chaperone complex underscores that glycosylation can confer novel or significantly enhanced mechanisms of action upon a parent molecule. nih.govnih.gov The sugar moiety can orient the ellagic acid core optimally within the binding pocket or form its own unique interactions that are unavailable to the aglycone alone. nih.gov This comparative analysis highlights that while the aglycone provides the basic pharmacophoric scaffold, the glycoside portion is essential for the high-potency and specific interactions observed for this compound.

Rational Design Principles for Optimized Potency and Selectivity of this compound and its Analogues

The discovery of this compound as a selective HSP90-CDC37 protein-protein interaction (PPI) inhibitor provides a valuable scaffold for the rational design of new anticancer agents. nih.govnih.gov A key principle for designing analogues with optimized potency and selectivity is to exploit the unique mechanism of action of this compound. Unlike traditional HSP90 inhibitors that target the highly conserved ATP-binding site, this compound targets a less conserved PPI surface, offering a pathway to greater selectivity and potentially fewer side effects, such as the heat shock response. nih.govrsc.org

Rational design efforts can be guided by the following principles derived from studies of this compound and other HSP90-CDC37 inhibitors:

Targeting Specific Interaction Hotspots: The interaction of this compound with the Glu-47 residue in the N-terminal domain of HSP90 is a critical starting point. nih.govrsc.org Analogues can be designed to enhance this interaction or to engage with other nearby residues within the binding pocket to increase affinity and specificity. Computational docking and molecular dynamics simulations can be used to model these interactions and predict the binding of new derivatives. rsc.org

Modulating the Glycosidic Bond and Sugar Moiety: The glucose unit is crucial for the high potency of this compound in certain assays. nih.gov Synthetic modifications could involve altering the sugar type (e.g., using rhamnose or xylose), changing the anomeric configuration, or replacing it with other polar groups. frontiersin.org These changes could fine-tune the molecule's solubility, cell permeability, and binding orientation, potentially leading to improved potency.

Exploiting Allosteric Sites: The HSP90-CDC37 interface is a large surface, and compounds like this compound demonstrate that it is druggable. rsc.org Rational design can explore other pockets on this surface. For instance, the identification of a hydrophobic pocket centered on Phe213 of HSP90 has led to the design of other selective PPI inhibitors. rsc.org Future this compound analogues could be designed to simultaneously engage the Glu-47 site and this hydrophobic pocket, potentially leading to a significant increase in potency.

Enhancing Selectivity: A major advantage of targeting the HSP90-CDC37 interaction is the selective degradation of kinase client proteins (like CDK4, P-AKT, and P-ERK1/2) without affecting non-kinase clients or inducing a heat shock response. nih.govrsc.org When designing analogues, it is crucial to continually screen for this selective activity to ensure the favorable therapeutic profile is maintained or enhanced. The goal is to create compounds that are potent against cancer cells but have minimal toxicity to healthy cells. nih.gov

By applying these principles, medicinal chemists can use the natural product this compound as a blueprint to develop a new class of highly selective and potent anticancer drugs that disrupt the critical HSP90-CDC37 chaperone machinery. nih.govrsc.org

Advanced Research Methodologies and Theoretical Approaches in Okicamelliaside Studies

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

The definitive structure of Okicamelliaside was elucidated through a combination of spectroscopic and chemical methods. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were crucial in piecing together its molecular architecture, identifying it as 3,4-dioxoloellagic acid 4'-O-β-D-glucopyranoside. nih.gov Circular dichroism (CD) spectroscopy has also been employed to observe conformational changes in target proteins, such as HSP90, upon binding with this compound. nih.gov

For purity assessment and isolation, various chromatographic techniques are employed. The isolation of this compound from the leaves of Camellia japonica was guided by anti-degranulation assays, implying the use of chromatographic separation to fractionate the plant extract. nih.govoup.com One study highlighted the use of AB-8 resin as an effective medium for the separation and purification of this compound, demonstrating its utility in obtaining high-purity extracts. researchgate.net

In Vitro Cell-Based Assays for Functional Characterization and Cellular Pathway Analysis

A variety of in vitro cell-based assays have been fundamental in characterizing the biological activities of this compound and understanding its impact on cellular pathways. oncolines.combmglabtech.com These assays provide a controlled environment to study the compound's effects on specific cell types and molecular processes. nih.govtwistbioscience.comnuvisan.com

Initial functional characterization often involves cell viability and proliferation assays. For instance, the antitumor effects of this compound were demonstrated in A549 lung cancer cells. nih.govresearchgate.net To investigate the mechanism of cell death, apoptosis assays, such as Annexin V-FITC/PI double-staining, have been utilized, revealing that this compound can induce apoptosis in a dose-dependent manner. nih.gov

To assess its impact on cancer cell migration, researchers have used Transwell and wound-healing assays. nih.gov These experiments have shown that this compound can inhibit the migratory capabilities of A549 cells. nih.gov

Furthermore, to delve into the specific cellular pathways affected by this compound, studies have focused on its interaction with the Heat Shock Protein 90 (HSP90) chaperone system. nih.govresearchgate.net Western blot analysis has been used to measure the phosphorylation levels of downstream kinase client proteins of HSP90, such as CDK4, AKT, and ERK1/2. nih.govresearchgate.net These studies have demonstrated that this compound selectively affects the phosphorylation of these key signaling proteins, thereby disrupting cancer cell signaling pathways. nih.govresearchgate.net In the context of its anti-allergic properties, DNA microarray analysis has been used to show that this compound inhibits the expression of pro-inflammatory cytokines like IL-4 and IL-13 in rat basophilic leukemia (RBL-2H3) cells. nih.gov

Table 1: Summary of In Vitro Assays for this compound Functional Characterization

| Assay Type | Cell Line | Key Finding | Reference |

|---|---|---|---|

| Cell Viability/Proliferation | A549 | Exhibits antitumor effects with an IC50 of approximately 22.7 µM. nih.govrsc.org | nih.govrsc.org |

| Apoptosis Assay (Annexin V-FITC/PI) | A549 | Induces apoptosis in a dose-dependent manner. nih.gov | nih.gov |

| Cell Migration (Transwell & Wound-Healing) | A549 | Inhibits cell migration. nih.gov | nih.gov |

| Anti-degranulation Assay | RBL-2H3 | Potently inhibits degranulation with an IC50 of 14 nM. nih.gov | nih.gov |

| Cytokine Expression (DNA Microarray) | RBL-2H3 | Inhibits the expression of IL-4 and IL-13. nih.gov | nih.gov |

Preclinical Animal Models for Pharmacological Efficacy and Mechanistic Evaluation

Preclinical animal models have been indispensable for evaluating the pharmacological efficacy and in vivo mechanisms of this compound. nih.gov These models provide a systemic context to validate the findings from in vitro studies.

For assessing its antitumor activity, tumor xenograft experiments have been conducted. nih.govresearchgate.net In these studies, human cancer cells, such as A549-LUC, are implanted in mice, which are then treated with this compound. nih.gov These experiments have demonstrated the high antitumor activity and low toxicity of this compound in vivo. nih.govresearchgate.net

In the realm of its anti-allergic effects, a passive cutaneous anaphylaxis (PCA) model in mice has been used. nih.gov This model allows for the in vivo assessment of the inhibition of vascular hyperpermeability, a key feature of allergic reactions. nih.gov Another study utilized male BALB/c mice stimulated with Japanese cedar pollen extract to investigate the effect of this compound on allergic rhinitis, showing a decrease in sneezing frequency. frontiersin.org

Table 2: Preclinical Animal Models in this compound Research

| Animal Model | Condition Studied | Key Finding | Reference |

|---|---|---|---|

| Mouse Xenograft (A549-LUC cells) | Cancer | Demonstrates significant antitumor activity and low toxicity. nih.govresearchgate.net | nih.govresearchgate.net |

| Mouse Passive Cutaneous Anaphylaxis (PCA) | Allergic Reaction | Significantly inhibits vascular hyperpermeability. nih.gov | nih.gov |

| BALB/c Mice with Induced Allergic Rhinitis | Allergic Rhinitis | Decreased the frequency of sneezing. frontiersin.org | frontiersin.org |

Computational Chemistry and Molecular Modeling

Computational approaches have provided profound insights into the molecular interactions of this compound, guiding further experimental validation.

Molecular docking and dynamics simulations have been pivotal in identifying the precise binding site of this compound on its target protein, HSP90. nih.govutep.eduvolkamerlab.orgmdpi.com These computational methods predict the preferred orientation of a ligand when bound to a receptor and simulate the physical movements of atoms and molecules over time. europeanreview.orgfip.org

Studies have shown that this compound competitively binds to the N-terminal chaperone pocket of HSP90. nih.govresearchgate.net Molecular dynamics simulations revealed that it specifically interacts with the key Glu-47 residue, a site where the co-chaperone CDC37 normally binds. nih.govresearchgate.net This interaction affects the stability of HSP90 and reduces the binding free energy (ΔGbind) of the HSP90-CDC37 complex. researchgate.net The docking results highlighted strong interactions with residues Glu-47, Gly-132, and Phe-213 in HSP90. nih.gov

To identify the direct cellular targets of this compound, researchers have utilized chemical proteomics and target fishing methodologies. rsc.orgnih.govmdpi.comresearchgate.netprotheragen.ai These approaches use a modified version of the compound to "fish" for its binding partners within a complex biological sample, such as a cell lysate. rsc.org

Future Perspectives and Translational Research Avenues

Development of Novel Therapeutic Lead Compounds Based on the Okicamelliaside Scaffold

The molecular structure of this compound presents a valuable "scaffold" for the development of new therapeutic agents. biosolveit.delifechemicals.com In drug discovery, a scaffold is the core structure of a molecule responsible for its biological activity. biosolveit.de By modifying this core, medicinal chemists can design novel compounds with enhanced efficacy, selectivity, and improved pharmacokinetic properties. liveonbiolabs.com

Recent research has demonstrated that this compound exerts antitumor effects by targeting the N-terminal chaperone pocket of Heat shock protein 90 (HSP90). researchgate.netnih.gov This interaction disrupts the HSP90-CDC37 protein complex, a critical partnership for the stability and function of numerous cancer-promoting proteins. researchgate.netnih.gov Specifically, this compound was found to bind to the key Glu-47 site of HSP90, leading to the inhibition of downstream signaling pathways involving proteins like CDK4, P-AKT473, and P-ERK1/2. nih.gov This mechanism provides a clear starting point for designing new drugs. The development of derivatives could lead to compounds with even greater potency and specificity for HSP90, potentially minimizing off-target effects.

The process of developing lead compounds from a scaffold like this compound involves several stages. liveonbiolabs.com Initially, researchers identify the key structural features responsible for its activity. lifechemicals.com Subsequently, through chemical synthesis, variations of the this compound molecule are created to explore how different chemical groups affect its biological function. researchgate.netjst.go.jp Computational modeling and deep learning tools can accelerate this process by predicting the activity of virtual compounds before they are synthesized. nih.govarxiv.org This scaffold-based approach has the potential to yield a new generation of anticancer drugs with a novel mechanism of action. nih.gov

Table 1: Key Research Findings on this compound's Therapeutic Potential

| Research Area | Key Finding | Implication for Drug Development |

| Mechanism of Action | This compound targets the N-terminal pocket of HSP90, disrupting the HSP90-CDC37 interaction. researchgate.netnih.gov | Provides a specific target for rational drug design and optimization. |

| Binding Site | Binds to the Glu-47 site of HSP90. nih.gov | Allows for the design of molecules with high affinity and selectivity for this site. |

| Downstream Effects | Inhibits the phosphorylation of key cancer-related proteins like AKT and ERK. nih.gov | Confirms the disruption of critical cancer signaling pathways. |

| In Vivo Activity | Demonstrates antitumor activity in tumor xenograft models with low toxicity. nih.gov | Suggests potential for effective and safe therapeutic use in humans. |

Integration into Functional Food and Nutraceutical Research for Health Benefits

Research has shown that extracts containing this compound can have various health-promoting effects. For instance, an extract of Camellia nitidissima Chi leaves (CNC), which contains this compound, has been shown to promote adult hippocampal neurogenesis and alleviate depressive behaviors in animal models. patsnap.com The mechanism is thought to involve the regulation of the Akt/GSK3β/CREB signaling pathway. patsnap.com Furthermore, this compound has demonstrated potent anti-allergic activity by inhibiting the degranulation of mast cells, a key event in allergic reactions. nih.govnih.gov It was found to be significantly more potent than some existing anti-allergic drugs in in-vitro studies. nih.gov

The development of functional foods and nutraceuticals containing this compound requires rigorous scientific validation. This includes quantifying the concentration of the active compound in the final product and conducting studies to confirm its health benefits in humans. The stability of this compound during processing and storage is also a critical factor to ensure its efficacy.

Advancements in Sustainable and Efficient Production and Supply Chains of this compound and its Derivatives

The translation of this compound from a laboratory curiosity to a widely available therapeutic or nutraceutical depends on the development of sustainable and efficient production methods. Currently, this compound is extracted from the leaves of Camellia species. researchgate.netnih.gov To ensure a consistent and environmentally friendly supply, advancements in both cultivation and extraction are necessary.

One area of research focuses on optimizing the extraction and purification process. Studies have investigated the use of different resins to isolate high-purity this compound from crude plant extracts. mdpi.comresearchgate.net For example, AB-8 macroporous resin has been identified as an effective medium for the separation of this compound, significantly increasing its concentration from the initial extract. mdpi.comresearchgate.net Further research into green extraction technologies, such as supercritical fluid extraction or enzyme-assisted extraction, could lead to more sustainable and efficient production. arvojournals.orgsanofi.comibm.com

In addition to extraction from natural sources, chemical synthesis offers an alternative and potentially more scalable production route. The total synthesis of this compound has been successfully achieved, providing a method to produce the pure compound in a controlled laboratory setting. researchgate.netjst.go.jp Furthermore, enzymatic synthesis using glucansucrase has been explored as a method to produce ellagic acid glucosides, demonstrating the potential for biocatalytic production routes. nih.gov Developing a robust and cost-effective synthesis or semi-synthesis strategy will be crucial for the commercial viability of this compound and its derivatives.

Table 2: Comparison of this compound Production Methods

| Production Method | Advantages | Challenges |

| Extraction from Plants | Utilizes a natural and renewable source. | Yield and purity can vary depending on plant source and extraction method. amegroups.org |

| Chemical Synthesis | High purity and scalability. researchgate.net | May involve multiple complex steps and the use of harsh reagents. researchgate.net |

| Enzymatic Synthesis | Environmentally friendly and highly specific. nih.gov | Optimization of enzyme activity and reaction conditions is required. nih.gov |

Exploration of Unexplored Biological Activities and Detailed Mechanistic Pathways

While the anticancer and anti-allergic properties of this compound are the most studied, there is a vast potential for discovering new biological activities. nih.govnih.gov The complex structure of this compound suggests that it may interact with multiple biological targets, leading to a range of pharmacological effects. A comprehensive screening of this compound against a broad panel of biological targets could unveil novel therapeutic applications.

For instance, given its anti-inflammatory properties, exploring its potential in chronic inflammatory diseases such as arthritis or inflammatory bowel disease would be a logical next step. arvojournals.org Its neuroprotective effects, suggested by studies on Camellia nitidissima extract, warrant further investigation into its potential for treating neurodegenerative diseases. patsnap.com

Q & A

Q. How can systematic reviews and meta-analyses be structured to synthesize this compound’s therapeutic potential?

- Methodological Answer : Follow PRISMA guidelines to screen studies from PubMed/Scopus. Extract data on study design, endpoints, and biases. Use random-effects models to pool effect sizes (e.g., Hedge’s g) and assess heterogeneity (I² statistic). Sensitivity analyses exclude low-quality studies .

Data Integrity and Reporting

Q. What steps mitigate risks of data misinterpretation in this compound’s cytotoxicity assays?

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.